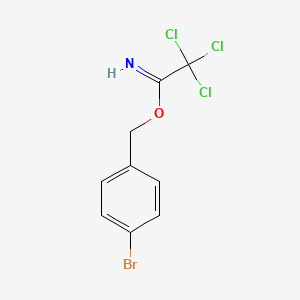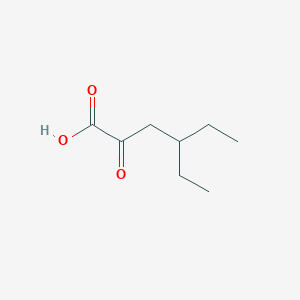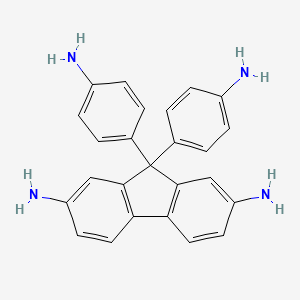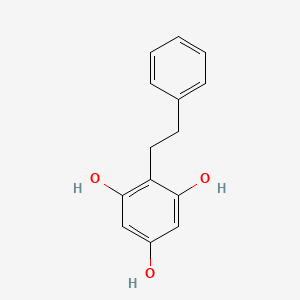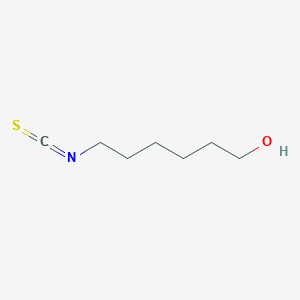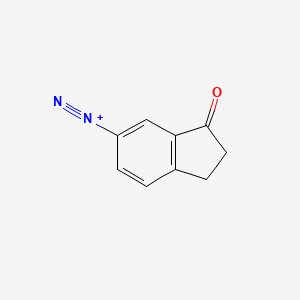
3-Oxo-2,3-dihydro-1H-indene-5-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2,3-dihydro-1H-indene-5-diazonium is a diazonium compound derived from indene. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-diazonium typically involves the diazotization of 3-Oxo-2,3-dihydro-1H-indene-5-amine. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid, at low temperatures (0-5°C) to prevent decomposition .
Industrial Production Methods
The process requires precise temperature control and the use of stabilizing agents to prevent the decomposition of the diazonium compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-2,3-dihydro-1H-indene-5-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: It can couple with aromatic compounds to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride or bromide, potassium iodide, and copper(I) cyanide are commonly used reagents.
Coupling Reactions: Phenols, anilines, and other aromatic compounds are used under mildly acidic to neutral conditions.
Major Products
Azo Compounds: Formed through coupling reactions, these compounds are widely used as dyes.
Substituted Indenes: Formed through substitution reactions, these compounds have various applications in organic synthesis.
Applications De Recherche Scientifique
3-Oxo-2,3-dihydro-1H-indene-5-diazonium has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as intermediates in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-5-diazonium involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. These reactions often involve the generation of free radicals or carbocations, which can further react with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a diazonium group.
2-(3-Oxo-2,3-dihydro-1H-indene-1-ylidene)malononitrile: Contains a malononitrile group and is used in organic photovoltaics.
Uniqueness
3-Oxo-2,3-dihydro-1H-indene-5-diazonium is unique due to its diazonium group, which imparts high reactivity and versatility in organic synthesis. This makes it particularly valuable in the formation of azo compounds and other substituted indenes, which have diverse applications in various fields .
Propriétés
Numéro CAS |
143035-10-3 |
|---|---|
Formule moléculaire |
C9H7N2O+ |
Poids moléculaire |
159.16 g/mol |
Nom IUPAC |
3-oxo-1,2-dihydroindene-5-diazonium |
InChI |
InChI=1S/C9H7N2O/c10-11-7-3-1-6-2-4-9(12)8(6)5-7/h1,3,5H,2,4H2/q+1 |
Clé InChI |
SDAKGQVMXVRLMU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C=CC(=C2)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)
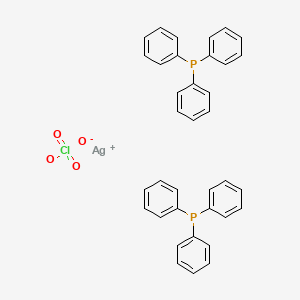
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
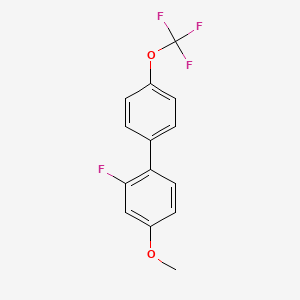
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
